

keto-enol tautomerism in 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione

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An In-Depth Technical Guide to the Keto-Enol Tautomerism of **6-Hydroxy-1-(p-tolyl)hexane-1,3-dione**

Abstract

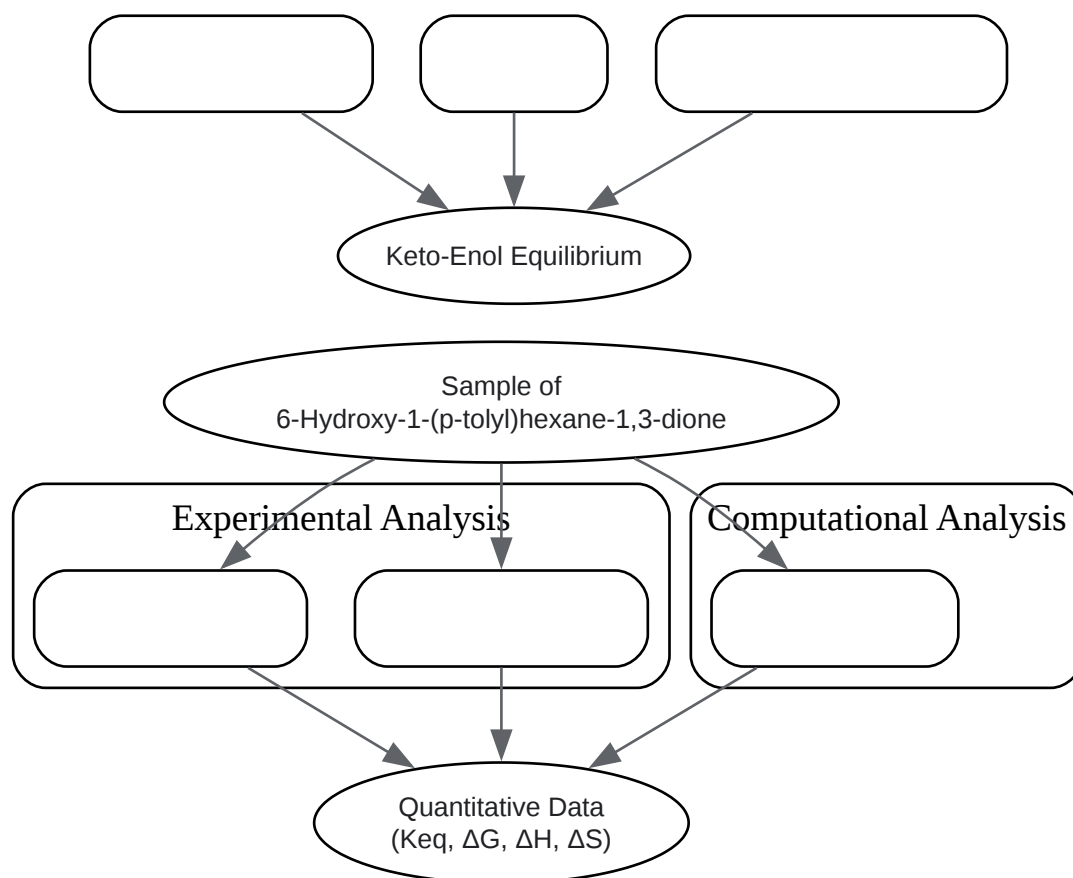
Keto-enol tautomerism is a fundamental concept in organic chemistry with significant implications for reaction mechanisms, chemical properties, and drug action. This technical guide provides a comprehensive overview of the keto-enol tautomerism in **6-Hydroxy-1-(p-tolyl)hexane-1,3-dione**, a β -dicarbonyl compound. While specific experimental data for this molecule are not readily available in the public domain, this document extrapolates from the well-established principles governing the tautomeric equilibrium of β -dicarbonyl compounds. It details the theoretical underpinnings of this phenomenon, outlines established experimental protocols for its investigation, and presents representative quantitative data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the structural dynamics of this class of molecules.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] In the case of β -dicarbonyl compounds like **6-Hydroxy-1-(p-tolyl)hexane-1,3-dione**, the enol form is particularly stabilized through the formation of an intramolecular hydrogen bond and conjugation of the double bond

with the remaining carbonyl group.[2] This equilibrium is dynamic and can be influenced by various factors, including the solvent, temperature, and the nature of substituents on the molecule. The position of this equilibrium is crucial as the distinct chemical properties of the keto and enol tautomers can dictate their reactivity and biological activity.

The general equilibrium for a β -dicarbonyl compound is depicted below.



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References

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- To cite this document: BenchChem. [keto-enol tautomerism in 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303837#keto-enol-tautomerism-in-6-hydroxy-1-p-tolyl-hexane-1-3-dione>]

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